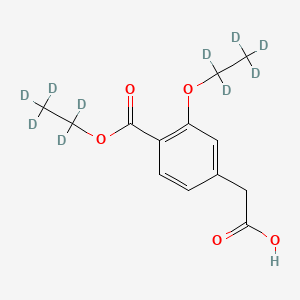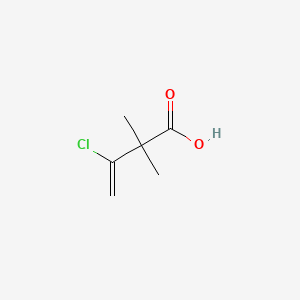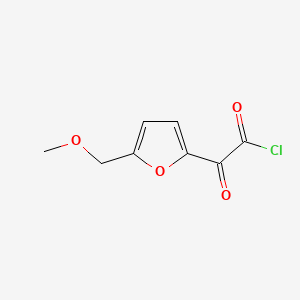
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxymethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-(Methoxymethyl)furan-2-carboxylic acid. This can be achieved through the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Formation of Oxoacetyl Intermediate: The 5-(Methoxymethyl)furan-2-carboxylic acid is then converted to its corresponding oxoacetyl derivative by reacting it with oxalyl chloride in the presence of a catalyst such as dimethylformamide.
Chlorination: Finally, the oxoacetyl intermediate is chlorinated using thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid.
Reduction: The oxoacetyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Material Science: Utilized in the synthesis of functional materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can interact with nucleophilic amino acid residues in proteins, potentially modifying their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoyl Chloride: Similar in structure but lacks the methoxymethyl group.
5-Methylfurfural: Contains a furan ring with a methyl group but lacks the oxoacetyl chloride functionality.
Furan-2-carboxylic Acid: A simpler furan derivative without the methoxymethyl and oxoacetyl chloride groups.
Uniqueness
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is unique due to the presence of both the methoxymethyl and oxoacetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
107747-90-0 |
|---|---|
Formule moléculaire |
C8H7ClO4 |
Poids moléculaire |
202.59 |
Nom IUPAC |
2-[5-(methoxymethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-12-4-5-2-3-6(13-5)7(10)8(9)11/h2-3H,4H2,1H3 |
Clé InChI |
ICVYUCBMDDBEMW-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(O1)C(=O)C(=O)Cl |
Synonymes |
2-Furanacetyl chloride, 5-(methoxymethyl)-alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


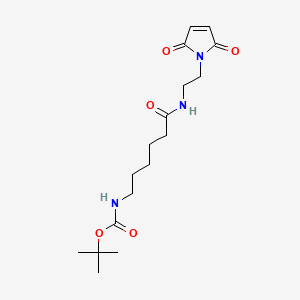
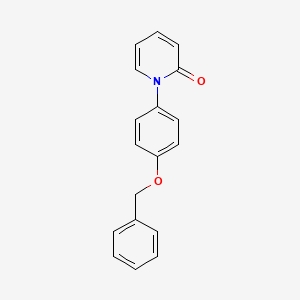
![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)

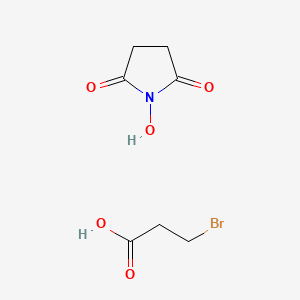
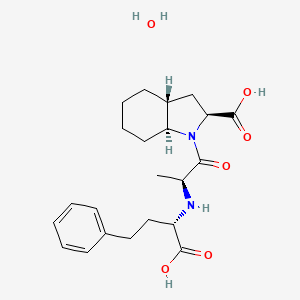
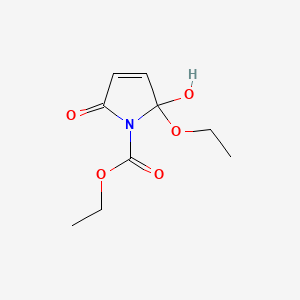
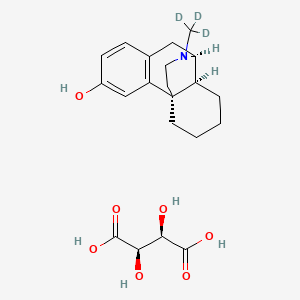
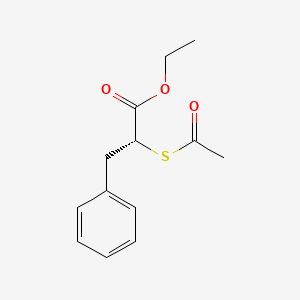
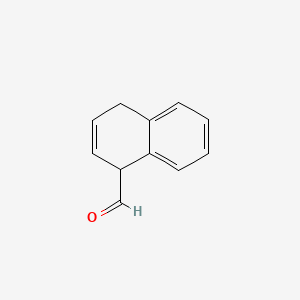
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
